molecular formula C7H7BrN2O2 B14853451 Methyl 6-bromopyridin-3-ylcarbamate CAS No. 1209459-81-3

Methyl 6-bromopyridin-3-ylcarbamate

Cat. No.: B14853451
CAS No.: 1209459-81-3
M. Wt: 231.05 g/mol
InChI Key: OCKGRLVPOGWASU-UHFFFAOYSA-N
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Description

Methyl 6-bromopyridin-3-ylcarbamate is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromopyridin-3-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 6-bromopyridin-3-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyridin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: N-oxides of the original compound.

    Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

Methyl 6-bromopyridin-3-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromopyridin-3-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s bromine atom and carbamate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridin-3-ylcarbamate
  • Methyl 6-fluoropyridin-3-ylcarbamate
  • Methyl 6-iodopyridin-3-ylcarbamate

Uniqueness

Methyl 6-bromopyridin-3-ylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .

Properties

CAS No.

1209459-81-3

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl N-(6-bromopyridin-3-yl)carbamate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-5-2-3-6(8)9-4-5/h2-4H,1H3,(H,10,11)

InChI Key

OCKGRLVPOGWASU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CN=C(C=C1)Br

Origin of Product

United States

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